Cas no 57238-81-0 ((4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride)

(4-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride is a synthetic organic compound featuring a chlorophenyl group linked to a piperazine moiety via a carbonyl bridge, in its hydrochloride salt form. This structure imparts solubility and stability, making it suitable for pharmaceutical and chemical research applications. The presence of the piperazine ring enhances its potential as a versatile intermediate in medicinal chemistry, particularly in the development of CNS-targeting agents or receptor modulators. The hydrochloride salt improves handling and storage characteristics. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically employed in controlled synthesis due to its reactivity and compatibility with further functionalization.
(4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride structure
57238-81-0 structure
商品名:(4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride
CAS番号:57238-81-0
MF:C11H14Cl2N2O
メガワット:261.147660732269
MDL:MFCD14582954
CID:1602779
PubChem ID:15618578

(4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride 化学的及び物理的性質

名前と識別子

    • Piperazine, 1-(4-chlorobenzoyl)-, monohydrochloride
    • (4-chloro-phenyl)-piperazin-1-yl-methanone hydrochloride
    • 1-(4-chlorobenzoyl)-piperazine hydrochloride
    • (4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride
    • SCHEMBL10901857
    • D87249
    • EN300-23698611
    • MFCD14582954
    • 57238-81-0
    • (4-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride
    • 1-(4-CHLOROBENZOYL)PIPERAZINE HYDROCHLORIDE
    • AKOS025658087
    • MDL: MFCD14582954
    • インチ: 1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
    • InChIKey: ZXJDUUIHTYUYAA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C(N1CCNCC1)=O.Cl

計算された属性

  • せいみつぶんしりょう: 260.04800
  • どういたいしつりょう: 260.0483185g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 221
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • PSA: 32.34000
  • LogP: 2.45410

(4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01645997-1g
(4-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride
57238-81-0 95%
1g
¥500.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01645997-250mg
(4-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride
57238-81-0 95%
250mg
¥191.0 2024-04-18
Aaron
AR024XYS-10g
1-(4-CHLOROBENZOYL)PIPERAZINE HYDROCHLORIDE
57238-81-0 95%
10g
$860.00 2023-12-15
Aaron
AR024XYS-100mg
1-(4-CHLOROBENZOYL)PIPERAZINE HYDROCHLORIDE
57238-81-0 95%
100mg
$75.00 2023-12-15
1PlusChem
1P024XQG-250mg
1-(4-CHLOROBENZOYL)PIPERAZINE HYDROCHLORIDE
57238-81-0 95%
250mg
$330.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1817710-250mg
1-(4-Chlorobenzoyl)piperazine hydrochloride
57238-81-0 95%
250mg
¥256.00 2024-05-08
Aaron
AR024XYS-1g
1-(4-CHLOROBENZOYL)PIPERAZINE HYDROCHLORIDE
57238-81-0 95%
1g
$80.00 2025-02-15
Aaron
AR024XYS-5g
1-(4-CHLOROBENZOYL)PIPERAZINE HYDROCHLORIDE
57238-81-0 95%
5g
$276.00 2025-02-15
Aaron
AR024XYS-2.5g
1-(4-CHLOROBENZOYL)PIPERAZINE HYDROCHLORIDE
57238-81-0 95%
2.5g
$284.00 2023-12-15
Aaron
AR024XYS-50mg
1-(4-CHLOROBENZOYL)PIPERAZINE HYDROCHLORIDE
57238-81-0 95%
50mg
$58.00 2023-12-15

(4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride 関連文献

(4-chlorophenyl)(piperazin-1-yl)methanone hydrochlorideに関する追加情報

(4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride: A Comprehensive Overview

The compound with CAS No. 57238-81-0, commonly referred to as (4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in drug development. The molecule consists of a piperazine ring, a 4-chlorophenyl group, and a methanone moiety, all of which contribute to its distinctive properties.

Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry, particularly their role as building blocks for various bioactive compounds. The presence of the piperazine ring in this compound is notable because it is known to enhance the bioavailability and pharmacokinetic properties of drugs. The 4-chlorophenyl group adds further complexity to the molecule, potentially influencing its interaction with biological targets.

The synthesis of (4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these reactions to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications.

In terms of pharmacological activity, this compound has been investigated for its potential as an antimicrobial agent. Studies have demonstrated that it exhibits moderate activity against various bacterial strains, making it a candidate for further exploration in antibiotic development. Additionally, its ability to inhibit certain enzymes has been reported, suggesting its potential role in the treatment of enzyme-related disorders.

Recent advancements in computational chemistry have enabled researchers to model the interaction of this compound with biological targets at an atomic level. These studies have provided insights into the molecular mechanisms underlying its bioactivity, paving the way for rational drug design strategies.

The toxicological profile of (4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride has also been evaluated in preclinical studies. Results indicate that it possesses a favorable safety profile, with minimal adverse effects at therapeutic concentrations. This makes it a promising candidate for further clinical trials.

In conclusion, CAS No. 57238-81-0 represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique chemical structure, combined with recent research findings, underscores its potential as a lead compound in drug discovery efforts.

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